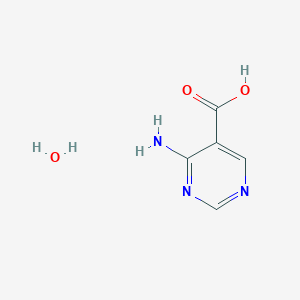

4-Aminopyrimidine-5-carboxylic acid hydrate

Description

Historical Context and Discovery Timeline

The emergence of 4-aminopyrimidine-5-carboxylic acid hydrate is rooted in the broader exploration of pyrimidine derivatives during the late 20th century. Pyrimidines, as heterocyclic aromatic compounds, gained prominence due to their biological relevance in nucleic acids and enzymatic cofactors. The synthesis of substituted pyrimidines, including amino and carboxylic acid-functionalized variants, became a focal point for pharmaceutical and materials science research.

While the exact synthesis date of this compound remains undocumented in public records, its development likely followed advancements in pyrimidine functionalization techniques described in patents such as EP 0640599 A1 (1995), which disclosed methods for preparing 4-aminopyrimidine derivatives with inhibitory activity against cyclic guanosine monophosphate phosphodiesterase (cGMP-PDE). The hydrate form, identified by CAS 90993-92-3, represents a stabilized crystalline variant of the anhydrous compound (CAS 20737-41-1), which itself was characterized by its melting point of 278–281°C and molecular formula C₅H₅N₃O₂. The hydration process likely arose from efforts to improve the compound’s stability for storage and handling, as suggested by its recommended storage under inert atmospheres.

Position in Pyrimidine Derivative Taxonomy

This compound belongs to the monosubstituted pyrimidine family, distinguished by its dual functional groups: an amino group at position 4 and a carboxylic acid group at position 5. This structural configuration places it within a specialized subclass of pyrimidine derivatives designed for enhanced polarity and hydrogen-bonding capacity, critical for interactions in biological systems.

Table 1: Comparative Analysis of Pyrimidine Derivatives

The compound’s bifunctional nature enables participation in zwitterionic interactions, as evidenced by its predicted pKa values of 2.21 (carboxylic acid) and 3.55 (amino group). This ionization profile facilitates solubility in polar solvents and underpins its potential utility in coordination chemistry or as a ligand in metal-organic frameworks.

Hydration State Significance in Crystalline Forms

The hydration of 4-aminopyrimidine-5-carboxylic acid introduces a water molecule (H₂O) into its crystal lattice, altering its physicochemical properties. The hydrate (C₅H₇N₃O₃) exhibits a molecular weight of 157.13 g/mol, reflecting the addition of 18.02 g/mol from water. This structural modification enhances stability by mitigating hygroscopicity, a common issue with anhydrous carboxylic acid derivatives.

Table 2: Hydration Effects on Physicochemical Properties

| Property | Hydrate Form | Anhydrous Form |

|---|---|---|

| Storage Conditions | Room temperature (stable) | Inert atmosphere, 2–8°C |

| Vapor Pressure (25°C) | Not reported | 0.0±0.9 mmHg |

| Refractive Index | Not reported | 1.663 |

The crystalline hydrate likely adopts a monoclinic or orthorhombic lattice, with water molecules occupying interstitial sites or forming hydrogen bonds with the carboxylic acid group. This arrangement reduces molecular mobility, thereby delaying decomposition at elevated temperatures. The anhydrous form’s lower thermal stability is inferred from its higher predicted boiling point (384.9±27.0°C), which may reflect energy requirements for lattice disruption.

Structure

3D Structure of Parent

Properties

CAS No. |

90993-92-3 |

|---|---|

Molecular Formula |

C5H7N3O3 |

Molecular Weight |

157.13 g/mol |

IUPAC Name |

4-aminopyrimidine-5-carboxylic acid;hydrate |

InChI |

InChI=1S/C5H5N3O2.H2O/c6-4-3(5(9)10)1-7-2-8-4;/h1-2H,(H,9,10)(H2,6,7,8);1H2 |

InChI Key |

YVTXYLOOYPUFRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC=N1)N)C(=O)O.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminopyrimidine-5-carboxylic acid hydrate typically involves the reduction of 4-aminopyrimidine-5-carbonitrile using hydrogen over palladium on carbon (Pd/C) in an acidic medium such as aqueous hydrochloric acid or trifluoroacetic acid . Another method involves the reduction of 4-amino-6-chloropyrimidine-5-carbaldehyde using Raney nickel in formic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Condensation Reactions

The amino group facilitates condensation with carbonyl compounds. In one study, 4-aminopyrimidine-5-carboxylic acid derivatives reacted with benzaldehyde or biphenyl-4-carbaldehyde under catalytic hydrogenation (Pd/C) to yield stereoselective tetrahydropyrimidine analogs (e.g., cis-isomers 18 and 19 ) . These intermediates were further hydrolyzed to final products under acidic conditions.

Key Conditions :

| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Aldehyde Condensation | Benzaldehyde, Pd/C, H₂, HCl | cis-4-Phenylethyl tetrahydropyrimidine | 65-78% |

Reduction and Decarboxylation

Example :

-

Hydrogenation of ethyl 4-methylpyrimidine-5-carboxylate (38 ) yielded cis-tetrahydropyrimidine (15 ) without decarboxylation .

Oxime Formation

The carboxylic acid group can be oxidized to an aldehyde, which reacts with hydroxylamine to form oxime derivatives. A 4-aminopyrimidine-5-carboxaldehyde oxime scaffold demonstrated inhibitory activity against VEGFR-2 kinase, with alkyl side chains enhancing potency .

Structure-Activity Relationship (SAR) :

| Substituent (R) | VEGFR-2 IC₅₀ (nM) | Antiproliferative Activity (HUVEC) | Source |

|---|---|---|---|

| 4-Fluoro-2-methylindol-5-yloxy | 12 | G₂/M phase arrest | |

| n-Propyl | >10,000 | Inactive |

Nucleophilic Substitution

The amino group participates in nucleophilic displacement reactions. For example, 4-aminopyrimidine-5-carboxylic acid derivatives underwent chlorination with P₄S₁₀/SOCl₂, followed by substitution with amines to generate pyrimido[4,5-d]pyrimidines .

Synthetic Pathway :

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification to improve stability during reactions. Acidic hydrolysis of ethyl 4-aminopyrimidine-5-carboxylate derivatives regenerates the free carboxylic acid .

Conditions :

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles. Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate cyclized under heat (140°C) to yield pyrimido[4,5-d]pyrimidines, though decomposition occurred above 140°C .

Optimized Protocol :

| Parameter | Value | Outcome | Source |

|---|---|---|---|

| Temperature | 110–130°C | Avoids decomposition | |

| Catalyst | H₃PO₄ | Enhances cyclization rate |

Biological Activity Correlations

Derivatives of 4-aminopyrimidine-5-carboxylic acid hydrate show structure-dependent bioactivity. For example:

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-Aminopyrimidine-5-carboxylic acid hydrate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It has shown promise in developing drugs targeting metabolic disorders and cancer therapies. Research indicates that derivatives of this compound can act on specific biological pathways, making them potential candidates for treating diseases such as dyslipidemias and certain cancers .

Case Study: Antihypertensive Agents

Recent studies have highlighted the synthesis of new antihypertensive agents derived from 4-aminopyrimidine-5-carboxylic acid. These compounds have demonstrated significant efficacy in lowering blood pressure through modulation of lipid metabolism pathways .

Biochemical Research

Enzyme Inhibition Studies

The compound is extensively used in biochemical research to study enzyme inhibition and metabolic pathways. It aids in understanding cellular processes and identifying potential drug targets. For instance, its derivatives have been explored for their interaction with enzymes involved in the methylerythritol phosphate pathway, which is crucial for isoprenoid biosynthesis .

Data Table: Enzyme Targets and Activities

| Compound Derivative | Target Enzyme | Activity |

|---|---|---|

| 2-Amino-4-hydroxypyrimidine | IspF from Burkholderia pseudomallei | Antibacterial activity |

| 4-Aminopyrimidine derivative | Various metabolic enzymes | Inhibition observed |

Agricultural Chemistry

Development of Herbicides and Fungicides

In agricultural chemistry, this compound is utilized to develop herbicides and fungicides. Its ability to inhibit specific enzymatic pathways in plants makes it a candidate for enhancing crop protection and yield. Research has indicated its effectiveness against various plant pathogens, thus contributing to improved agricultural productivity .

Material Science

Specialty Polymers and Coatings

The compound finds applications in material science, particularly in formulating specialty polymers and coatings. These materials benefit from the chemical stability and enhanced performance characteristics imparted by the inclusion of 4-aminopyrimidine derivatives. Studies have shown that these coatings exhibit improved durability under various environmental conditions .

Diagnostic Tools

Potential in Imaging Techniques

this compound is also being explored for its potential as a diagnostic agent. Its derivatives are being investigated for use in advanced imaging techniques to detect specific diseases, thereby aiding early diagnosis and treatment planning .

Mechanism of Action

The mechanism of action of 4-aminopyrimidine-5-carboxylic acid hydrate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. For example, it can inhibit certain kinases involved in cell signaling, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Related Compounds

Key Observations :

Functional Group Influence: The amino group in this compound enhances its nucleophilicity, making it suitable for coupling reactions in drug discovery . In contrast, chloro-substituted analogues (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) exhibit electrophilic reactivity, favoring substitution reactions . Hydrate vs. Anhydrous Forms: The hydrate form of 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (CAS 50887-69-9) demonstrates improved thermal stability compared to its anhydrous form, a property likely shared by this compound .

Solubility and Applications: Compounds with carboxylic acid groups (e.g., 4-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid) show higher aqueous solubility, advantageous for biomedical applications . Ester derivatives (e.g., methyl 4-hydroxypyrimidine-5-carboxylate) are lipophilic, favoring use in prodrug formulations or organic-phase syntheses .

Safety Profiles: Pyrimidine-4-carboxylic acid (CAS 31462-59-6) requires stringent safety protocols, including eye flushing and skin decontamination, due to irritant properties .

Research Findings and Industrial Relevance

- Synthetic Utility: this compound is a key building block in synthesizing ethyl 4-aminopyrimidine-5-carboxylate (CAS 65195-35-9), a precursor for kinase inhibitors . Its reactivity contrasts with 5-chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid (CAS 1165936-28-6), which features a complex substituent pattern for targeted drug design .

- Economic Viability: Custom synthesis services for pyrimidine derivatives, such as those offered by Hairui Chem, highlight the industrial demand for tailored intermediates .

Biological Activity

4-Aminopyrimidine-5-carboxylic acid hydrate (CAS Number: 20737-41-1) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound possesses a pyrimidine ring with an amino group at the 4-position and a carboxylic acid at the 5-position. Its molecular formula is CHNO, and it is characterized by its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- VEGFR-2 Inhibition : Research indicates that derivatives of this compound exhibit inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. A series of analogs showed significant antiproliferative effects on cancer cells, particularly by causing cell cycle arrest at the G2/M phase, thereby preventing mitosis .

- Ion Channel Modulation : The compound has been studied for its effects on ion channels, particularly TMEM175, where it inhibits potassium currents. This inhibition is voltage-dependent and has implications for lysosomal function and potential therapeutic strategies for lysosomal storage disorders .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Cancer Cell Studies : A study evaluated the antiproliferative effects of various 4-aminopyrimidine derivatives on human cancer cell lines (MCF-7 and MDA-MB-231). The results showed IC values ranging from 0.87 to 12.91 μM, indicating potent growth inhibition compared to standard chemotherapeutic agents like 5-Fluorouracil .

- Lysosomal Function : Another study focused on the interaction of 4-aminopyrimidine with TMEM175 channels, revealing an IC of approximately 35 µM for inhibiting potassium currents. This finding suggests potential therapeutic applications in conditions related to lysosomal dysfunction .

- Anti-inflammatory Activity : Research involving animal models demonstrated that certain derivatives of 4-aminopyrimidine significantly reduced paw edema in carrageenan-induced inflammation tests, suggesting their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-aminopyrimidine-5-carboxylic acid hydrate, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via condensation reactions using substituted pyrimidine precursors. For example, oxidation of 5-methylpyrimidine derivatives with potassium permanganate (KMnO₄) under acidic conditions yields carboxylic acid groups . Key intermediates are characterized using 1H NMR (e.g., δ 2.35 ppm for methyl groups) and IR spectroscopy (e.g., 1675 cm⁻¹ for carbonyl stretches) . Purity is validated via HPLC (≥98%) .

Q. How does the hydrate form influence solubility and stability in aqueous solutions?

- Methodology : The hydrate form enhances solubility in polar solvents like water or ammonia solutions, critical for biological assays. Stability studies involve monitoring degradation via UV-Vis spectroscopy (200–400 nm) under varying pH (4–10) and temperatures (4–37°C). Hydrate dissociation is minimized by storing samples at 2–8°C in desiccated environments .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

- Methodology : LC-MS/MS detects impurities like unreacted amines or carboxylate derivatives. Limits for residual solvents (e.g., DMSO) are assessed via GC-FID , adhering to ICH Q3C guidelines. Chloride (≤0.002%) and sulfate (≤0.005%) levels are quantified using ion chromatography .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives like 4-(4-chlorophenyl)-tetrahydropyrimidine-5-carboxylic acid?

- Methodology : Substituent effects are studied using DoE (Design of Experiments) . For aryl-substituted derivatives, coupling reactions with Pd catalysts (e.g., Suzuki-Miyaura) improve yields (>75%). Reaction parameters (temperature, catalyst loading) are optimized via HPLC kinetic profiling .

Q. What computational models predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : DFT calculations (B3LYP/6-31G*) model charge distribution on the pyrimidine ring. The amino group at C4 exhibits high nucleophilicity (Fukui indices >0.2), favoring reactions with electrophiles like acyl chlorides. Solvent effects (e.g., DMF vs. THF) are simulated using COSMO-RS .

Q. How do structural modifications (e.g., methyl or fluorine substituents) impact antimicrobial activity?

- Methodology : Analogues are screened against Gram-positive bacteria (e.g., S. aureus) using MIC assays . The 5-carboxylic acid group enhances membrane penetration (logP ~1.2), while fluorine at C6 increases potency (MIC ≤8 µg/mL) via hydrophobic interactions .

Q. What contradictions exist in reported purity data, and how are they resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.